Cauloside C

概要

説明

カウロシドCは、植物カウロフィルムロブスタムマキシムから単離された天然に存在するトリテルペン配糖体です。 ヘデラゲニン3-O-β-D-グルコピラノシル-(1→2)-α-L-アラビノシドとして特徴付けられます 。 この化合物は、アセビアキナタデクネやカルタシルベストリスなどの他の植物にも見られます 。 カウロシドCは、抗炎症作用、細胞毒性作用、抗癌作用など、生物学的活性で知られています .

準備方法

カウロシドCは、主に天然源、特にカウロフィルムロブスタムマキシムの根茎と根から単離されています 。 単離プロセスには、溶媒による抽出と、化合物を精製するためのクロマトグラフィー技術が含まれます 。カウロシドCは、主に天然抽出法によって得られるため、広く報告されている合成経路はありません。

化学反応の分析

カウロシドCは、次のようなさまざまな化学反応を起こします。

酸化: カウロシドCは、酸化されてさまざまな誘導体を形成することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を使用して、カウロシドCを還元形に変換することができます。

科学研究への応用

カウロシドCは、いくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Cauloside C exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Research indicates that this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated microglia cells. This suggests its potential use in treating inflammation-related diseases .

- Cytotoxicity : Studies have shown that this compound has significant cytotoxic effects on various cell types, including sea urchin embryos and cancer cell lines. Its mechanism involves the disruption of cellular respiration and mitochondrial function, leading to cell death .

- Antioxidant Activity : The compound demonstrates protective effects against oxidative stress, which may be beneficial in preventing or treating oxidative damage-related diseases .

Anti-inflammatory Studies

A study published in 2012 investigated the anti-inflammatory effects of triterpene saponins isolated from blue cohosh. The findings demonstrated that these compounds, including this compound, significantly reduced the expression of inflammatory markers in vitro and in vivo models .

Cytotoxicity Assessment

Research conducted on the cytotoxic effects of this compound revealed that it exhibited concentration-dependent toxicity on various cancer cell lines. It was particularly effective against cells with high metabolic activity, suggesting a potential application in cancer therapy .

Mitochondrial Toxicity

A systematic review highlighted the mitochondrial toxicity associated with blue cohosh extracts, emphasizing the role of saponins like this compound in disrupting cellular respiration. This raises important considerations for its safety profile when used as a dietary supplement or herbal remedy .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cauloside A | Not specified | Less complex sugar moiety compared to this compound |

| Cauloside B | Not specified | Similar cytotoxic properties but different sugar composition |

| Caulophyllumine A | Not specified | Alkaloid structure with distinct pharmacological profiles |

| Caulophyllumine B | Not specified | Exhibits different biological activities compared to saponins |

This compound stands out due to its unique combination of multiple sugar units and specific biological activities that differentiate it from closely related compounds.

作用機序

カウロシドCは、いくつかのメカニズムによってその効果を発揮します。

類似化合物との比較

カウロシドCは、次のトリテルペン配糖体と類似しています。

- カウロシドD

- カウロシドG

- カウロシドH

- レオンチシンD

これらの化合物は、構造と生物学的活性は類似していますが、配糖体結合と糖部分に違いがあります 。 カウロシドCは、その特定の配糖体結合とその強力な細胞毒性と抗炎症作用により、ユニークです .

生物活性

Cauloside C, a triterpenoid saponin derived from various plant species, particularly Caulophyllum robustum and Lonicera macrantha, exhibits significant biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

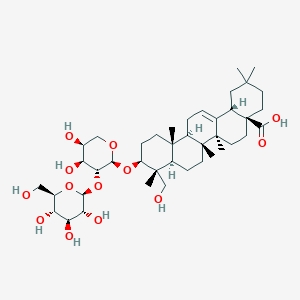

This compound is characterized by its complex glycosidic structure, which contributes to its diverse biological activities. The molecular formula is . Its structural components include multiple sugar moieties attached to a triterpene backbone, which are crucial for its biological interactions.

Pharmacological Effects

1. Anti-inflammatory Activity

Research indicates that this compound possesses notable anti-inflammatory properties. In studies involving collagen-induced arthritis (CIA) models in mice, extracts containing this compound significantly reduced the levels of pro-inflammatory cytokines such as IL-1, IL-6, TNF-α, and PGE2. These effects were associated with decreased synovial membrane damage and inflammatory cell infiltration .

2. Cytotoxicity

this compound has been shown to exhibit cytotoxic effects on various cancer cell lines. It alters cell permeability and induces cell death through mechanisms that may involve the formation of pH-dependent channels . In vitro studies revealed its effectiveness against HL-60 leukemia cells and other malignancies .

3. Hemolytic Toxicity

While this compound demonstrates beneficial pharmacological properties, it also exhibits hemolytic toxicity at certain concentrations. Studies have indicated that it can cause significant hemolysis at concentrations as low as 30 μg/mL, attributed to its glycosidic structure .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Mediators : this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in vitro .

- Cell Membrane Interaction : Its cytotoxic effects are linked to alterations in cell membrane permeability and potential disruption of cellular homeostasis .

- Antioxidant Activity : Some studies suggest that compounds related to this compound may exert protective effects against oxidative stress, although specific data on this compound itself in this context is limited.

Study 1: Anti-Arthritic Effects

In a study evaluating the anti-arthritic effects of this compound using a CIA model in DBA/1J mice, significant improvements were observed in clinical scores and histopathological evaluations. The treatment group showed reduced limb swelling and inflammatory cell infiltration compared to the control group .

Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of this compound on HL-60 cells. The study demonstrated a dose-dependent increase in cytotoxicity, confirming its potential as an anti-cancer agent .

Data Summary

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)53-34-32(28(45)23(44)19-51-34)54-33-31(48)30(47)29(46)24(18-42)52-33/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROGHRHLBLVQSG-UUWFFIQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20853-58-1 | |

| Record name | Cauloside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAULOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909OGZ2782 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。